

# An In-depth Technical Guide to E-3-(Methylphenylamino)-2-propenal

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## Compound of Interest

Compound Name: *E-3-(METHYL PHENYL  
AMINO)-2-PROPENAL*

Cat. No.: *B087139*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of E-3-(methylphenylamino)-2-propenal, a versatile organic compound with applications in chemical synthesis. This document consolidates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis, and includes necessary safety and handling information.

## Core Properties and Data

E-3-(Methylphenylamino)-2-propenal, also known as trans-3-(N-Methylanilino)acrolein, is an organic compound characterized by the presence of an aldehyde functional group conjugated with an enamine.<sup>[1]</sup> Its structure combines features of both aldehydes and amines, contributing to its reactivity and potential as a precursor in the synthesis of more complex molecules.

## Physicochemical Properties

A summary of the key quantitative data for E-3-(methylphenylamino)-2-propenal is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO	[1][2][3]
Molecular Weight	161.20 g/mol	[1][2]
CAS Number	34900-01-1, 14189-82-3	[4]
Appearance	Yellow to very dark brown solid	[5]
Boiling Point	144-145 °C at 0.8 Torr	[6]
Melting Point	166 °C (with decomposition)	[6]
Refractive Index	1.575	[2]
Physical Form	Solid	

## Spectral Data

While specific spectra are not widely published, the structural features of E-3-(methylphenylamino)-2-propenal allow for the prediction of its spectral characteristics. PubChem has indexed the existence of <sup>13</sup>C NMR, FTIR, and Raman spectra for this compound.[4]

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the vinylic protons, the N-methyl protons, and the aromatic protons of the phenyl group.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde, the carbons of the double bond, the N-methyl carbon, and the carbons of the benzene ring.[4]
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the conjugated aldehyde, typically in the region of 1650-1680 cm<sup>-1</sup>. Other significant peaks will correspond to C=C stretching, C-N stretching, and C-H bonds of the aromatic and aliphatic groups.[4]
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (161.20 g/mol ).

## Experimental Protocols: Synthesis of E-3-(Methylphenylamino)-2-propenal

Two primary methods for the synthesis of E-3-(methylphenylamino)-2-propenal are detailed in the patent literature.

### Method 1: Synthesis from Tetramethoxypropane and N-Methylaniline

This method, described in patent CN106431942A, offers a cost-effective and environmentally conscious approach by avoiding expensive and hazardous reagents.<sup>[7]</sup>

Materials:

- 1,1,3,3-Tetramethoxypropane
- N-methylaniline
- Diluted hydrochloric acid (20%)
- Toluene
- Caustic soda solution (20%)
- Saturated salt solution

Procedure:

- Charge a reaction flask with 1,1,3,3-tetramethoxypropane and N-methylaniline and stir for 10 minutes.<sup>[7]</sup>
- Slowly add diluted hydrochloric acid, maintaining the temperature below 30 °C.<sup>[7]</sup>
- After the addition is complete, continue stirring at 24-26 °C for 2.5 hours.<sup>[7]</sup>
- Add toluene to the reaction mixture.<sup>[7]</sup>

- Carefully add caustic soda solution dropwise, keeping the temperature below 30 °C, to adjust the pH of the aqueous layer to 6-7.[7]
- Allow the layers to separate and extract the aqueous layer with toluene.[7]
- Combine the organic layers and wash three times with a saturated salt solution.[7]
- Separate the organic layer and recover the solvent under reduced pressure.[7]
- Collect the product by distillation at 60-70 °C under a pressure of 40 mmHg.[7]

## Method 2: Vilsmeier-Haack Type Reaction

This synthesis, outlined in patent EP1477474A1, involves the reaction of an N-methylformanilide with an alkyl vinyl ether in the presence of a halogenating agent.[8]

Materials:

- N-methylformanilide
- Butyl vinyl ether
- Bis-trichloromethylcarbonate (triphosgene)
- Acetonitrile
- Phosphorus oxychloride
- Toluene
- Isopropanol
- Sodium hydroxide solution

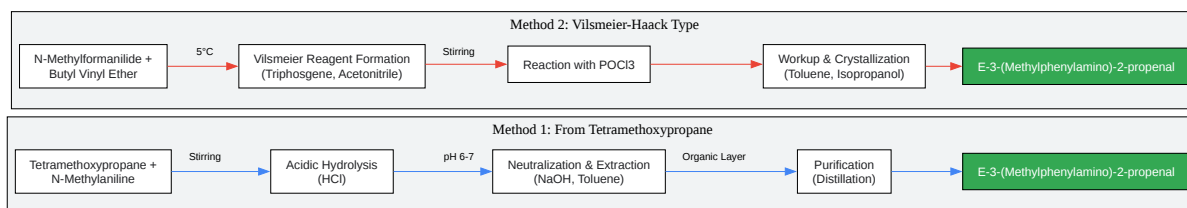
Procedure:

- In a reaction vessel, dissolve N-methylformanilide and butyl vinyl ether in acetonitrile.[8]

- Cool the solution to 5 °C and add a solution of bis-trichloromethylcarbonate in acetonitrile dropwise over 80 minutes.[8]
- Maintain the reaction mixture at 5 °C overnight with stirring.[8]
- Add phosphorus oxychloride dropwise over 30 minutes.[8]
- The crude product can be further purified by workup with toluene and water, followed by crystallization from isopropanol.[9]

## Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of E-3-(methylphenylamino)-2-propenal based on the methods described.



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Caption: Generalized workflows for the synthesis of E-3-(methylphenylamino)-2-propenal.

## Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for E-3-(methylphenylamino)-2-propenal itself. Its primary utility appears to be as an intermediate in organic synthesis.[1] Broader classes of

related compounds, such as some aniline and propenal derivatives, have been investigated for various biological activities, but direct extrapolation to this specific molecule is not appropriate without dedicated studies.

## Safety and Handling

E-3-(Methylphenylamino)-2-propenal is associated with several hazard classifications. The following information is based on available safety data sheets.

### Hazard Statements:

- H302: Harmful if swallowed.[10]
- H315: Causes skin irritation.[10]
- H319: Causes serious eye irritation.[10]
- H335: May cause respiratory irritation.[10]

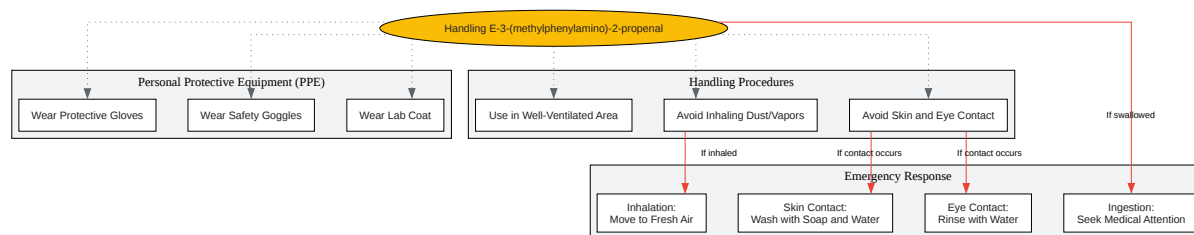
### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Store in an inert atmosphere at 2-8°C.

## Logical Relationship Diagram for Safety Precautions

The following diagram outlines the logical flow of safety precautions when handling E-3-(methylphenylamino)-2-propenal.



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Caption: Key safety precautions for handling E-3-(methylphenylamino)-2-propenal.

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